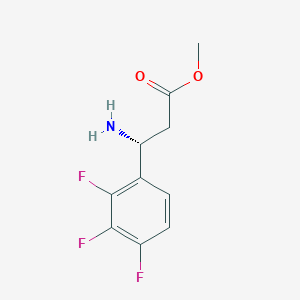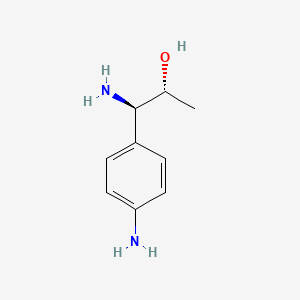
(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-(4-nitrophenyl)propan-2-one using catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its amino and hydroxyl groups allow for easy modification and conjugation with other biomolecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL: The enantiomer of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL, with similar chemical properties but different biological activities.
1-(4-Aminophenyl)ethanol: A structurally similar compound with one less carbon atom in the backbone.
1-(4-Aminophenyl)propan-2-one: A ketone derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(4-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
IOVJYGMZIKSGLI-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=C(C=C1)N)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



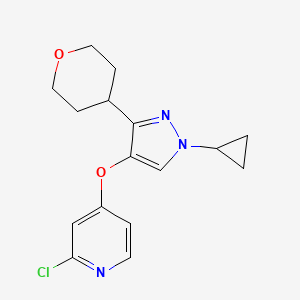
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
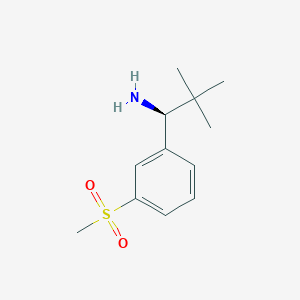
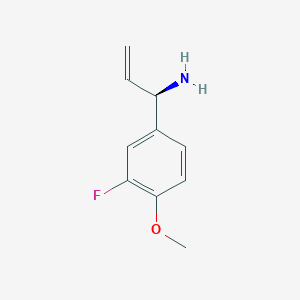

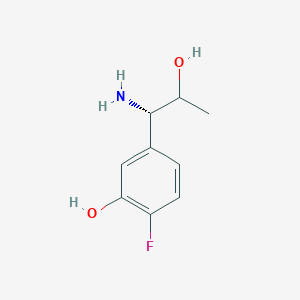
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)
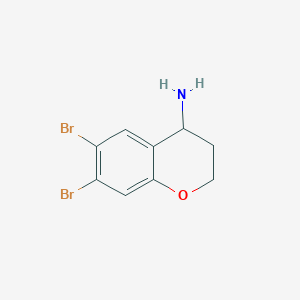
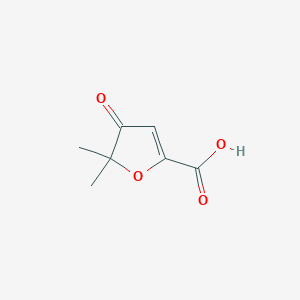
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
